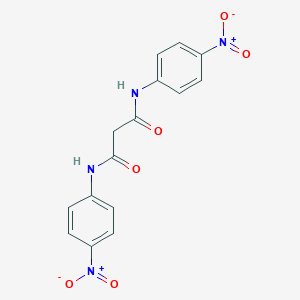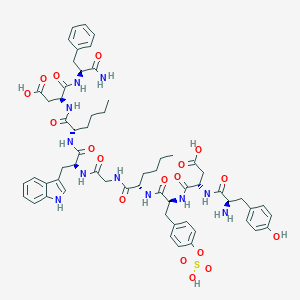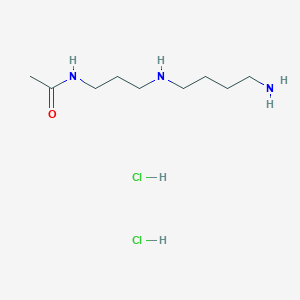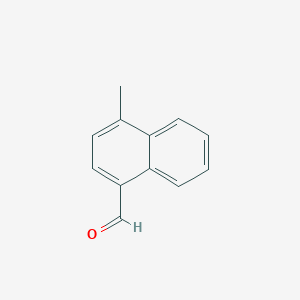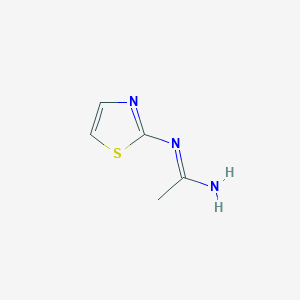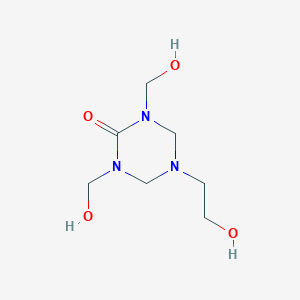
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- (THPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPTA is a water-soluble ligand that is commonly used in metal-catalyzed reactions.
作用機序
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- acts as a bidentate ligand, meaning that it can bind to a metal ion at two different sites. This property makes it useful in metal-catalyzed reactions, as it can stabilize the intermediate species formed during the reaction. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can also act as a reducing agent, making it useful in certain reactions that require a reducing agent.
生化学的および生理学的効果
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has been used in various biological applications, including the synthesis of bioconjugates.
実験室実験の利点と制限
One of the main advantages of using 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in lab experiments is its water solubility, which makes it easy to handle and store. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is also relatively stable, making it useful in reactions that require prolonged reaction times. However, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research. One potential area of research is the development of new synthetic methodologies that use 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- as a ligand. Another area of research is the exploration of the biological properties of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- and its potential use in drug discovery.
Conclusion
In conclusion, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is a unique chemical compound that has gained significant attention in scientific research due to its properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be useful in the synthesis of various organic compounds. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has several advantages, including its water solubility and stability, but also has some limitations, including its relatively high cost. There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research, including the development of new synthetic methodologies and the exploration of its biological properties.
合成法
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can be synthesized by reacting cyanuric acid with formaldehyde and ethylene glycol. The resulting product is then treated with sodium borohydride to produce 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-. This synthesis method has been widely used and has been found to be effective in producing high yields of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-.
科学的研究の応用
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has also been found to be useful in the synthesis of various organic compounds, including pharmaceuticals.
特性
CAS番号 |
1852-21-7 |
|---|---|
製品名 |
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- |
分子式 |
C7H15N3O4 |
分子量 |
205.21 g/mol |
IUPAC名 |
5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O4/c11-2-1-8-3-9(5-12)7(14)10(4-8)6-13/h11-13H,1-6H2 |
InChIキー |
PGGPMGYZMXPCOB-UHFFFAOYSA-N |
SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
正規SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
その他のCAS番号 |
1852-21-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




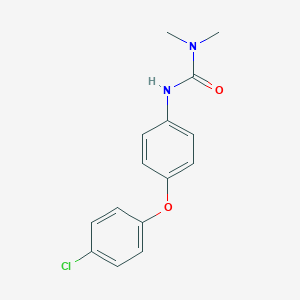
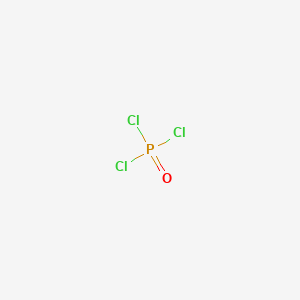
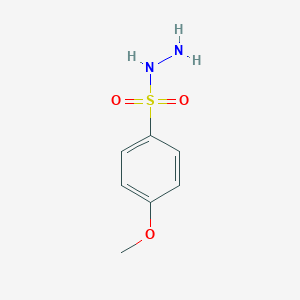
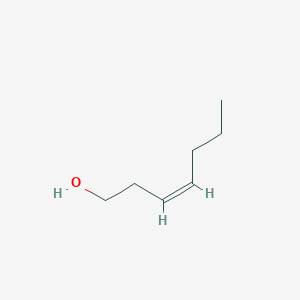
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
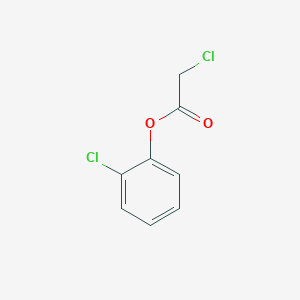
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
